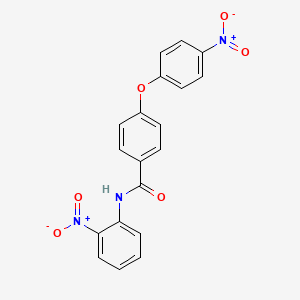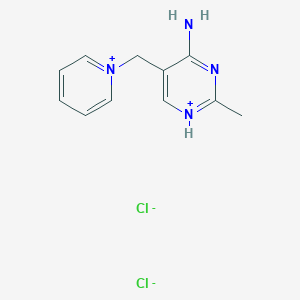![molecular formula C15H11Cl3N2OS B4927118 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications. In
Scientific Research Applications
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune responses and cell growth. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been used to study the effects of JAK inhibition on various cellular processes, including cytokine signaling, cell proliferation, and apoptosis.
Mechanism of Action
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which in turn inhibits cytokine signaling and cell growth. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.
Biochemical and Physiological Effects:
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, which makes it a reliable tool for investigating the effects of JAK inhibition. However, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of research is the development of more selective JAK inhibitors that do not have off-target effects. Another area of research is the investigation of the effects of JAK inhibition on specific diseases, such as cancer and autoimmune disorders. Additionally, the use of 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies is an area of research that has the potential to improve treatment outcomes for various diseases.
Synthesis Methods
The synthesis of 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves several steps. The first step is the preparation of 2-methylbenzamide, which is then reacted with carbon disulfide and sodium hydride to form 2-methylbenzamide-2-thiocarboxylic acid. The resulting compound is then reacted with 2,4,5-trichloroaniline to form 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. The final product is then purified through recrystallization.
properties
IUPAC Name |
2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-8-4-2-3-5-9(8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPEJGZZJUKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)


![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)

